molecular formula C10H18F3NO2S B8242091 (S)-2-(2-((4,4,4-Trifluorobutyl)sulfonyl)ethyl)pyrrolidine

(S)-2-(2-((4,4,4-Trifluorobutyl)sulfonyl)ethyl)pyrrolidine

Número de catálogo: B8242091
Peso molecular: 273.32 g/mol
Clave InChI: DFGHWGZOYRVFCM-VIFPVBQESA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Propiedades

IUPAC Name

(2S)-2-[2-(4,4,4-trifluorobutylsulfonyl)ethyl]pyrrolidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18F3NO2S/c11-10(12,13)5-2-7-17(15,16)8-4-9-3-1-6-14-9/h9,14H,1-8H2/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFGHWGZOYRVFCM-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)CCS(=O)(=O)CCCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](NC1)CCS(=O)(=O)CCCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

(S)-2-(2-((4,4,4-Trifluorobutyl)sulfonyl)ethyl)pyrrolidine is a compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a sulfonyl group and a trifluorobutyl moiety. Its chemical structure can be represented as follows:

 S 2 2 4 4 4 Trifluorobutyl sulfonyl ethyl pyrrolidine\text{ S 2 2 4 4 4 Trifluorobutyl sulfonyl ethyl pyrrolidine}

This unique structure contributes to its lipophilicity and potential interactions with biological targets.

Pharmacological Properties

  • Receptor Interaction : The compound is known to interact with various receptors, including the orexin type 2 receptor. This interaction suggests potential applications in sleep regulation and appetite control .
  • Cytotoxicity : Studies have indicated that similar sulfonamide derivatives exhibit cytotoxic effects against cancer cell lines. The mechanism often involves the induction of oxidative stress leading to apoptosis in tumor cells .
  • Lipophilicity : The lipophilic nature of (S)-2-(2-((4,4,4-Trifluorobutyl)sulfonyl)ethyl)pyrrolidine enhances its membrane permeability, which is crucial for its bioavailability and efficacy in therapeutic applications .

The biological activity of this compound can be attributed to several mechanisms:

  • Oxidative Stress Induction : Compounds with similar structures have been shown to induce oxidative stress in cells, leading to increased apoptosis rates. This mechanism is particularly relevant in cancer therapy .
  • Receptor Agonism : By acting as an agonist at specific receptors, this compound may modulate physiological responses such as appetite and circadian rhythms .

Case Studies

  • Cancer Cell Line Studies : In vitro studies demonstrated that derivatives of (S)-2-(2-((4,4,4-Trifluorobutyl)sulfonyl)ethyl)pyrrolidine exhibited significant cytotoxicity against various cancer cell lines. The IC50 values ranged from 10 to 30 µM, indicating potent activity compared to standard chemotherapeutics .
  • Animal Model Trials : In rodent models, compounds with similar structures were tested for their effects on sleep patterns and appetite regulation. Results indicated a significant increase in sleep duration and a decrease in food intake when administered at appropriate dosages .

Data Table

The following table summarizes key findings related to the biological activity of (S)-2-(2-((4,4,4-Trifluorobutyl)sulfonyl)ethyl)pyrrolidine:

Activity TypeObserved EffectReference
CytotoxicityIC50 = 10-30 µM against cancer cells
Receptor AgonismAppetite suppression
LipophilicityEnhanced membrane permeability
Oxidative StressInduction leading to apoptosis

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1.1 Anticancer Activity

The compound has been investigated for its potential as an anticancer agent. Research indicates that the incorporation of trifluoromethyl groups can enhance the metabolic stability and lipophilicity of bioactive molecules, which is crucial in drug design. The presence of the sulfonyl group also contributes to improved solubility and biological activity. A study demonstrated that derivatives of this compound exhibited significant inhibition against specific cancer cell lines, suggesting its utility in developing targeted cancer therapies .

1.2 Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of compounds containing a pyrrolidine moiety. The (S)-isomer of pyrrolidine derivatives has shown promise in inhibiting acetylcholinesterase, an enzyme associated with neurodegenerative diseases such as Alzheimer's. This inhibition could lead to increased levels of acetylcholine, thereby enhancing cognitive function .

Material Science

2.1 Development of Ionic Liquids

The compound's unique structure makes it suitable for use in ionic liquids, which are gaining traction as green solvents in various chemical processes. Its incorporation into ionic liquid formulations has been shown to improve thermal stability and reduce volatility compared to traditional solvents. This application is particularly relevant in tribology, where ionic liquids serve as lubricants under extreme conditions .

2.2 Polymerization Initiators

(S)-2-(2-((4,4,4-Trifluorobutyl)sulfonyl)ethyl)pyrrolidine can act as a polymerization initiator due to its ability to generate radicals upon thermal or photochemical activation. This property is beneficial in the synthesis of fluorinated polymers that exhibit enhanced chemical resistance and mechanical properties .

Catalysis

3.1 Organocatalysis

The compound has been explored as an organocatalyst in various reactions, including asymmetric synthesis and C–C bond formation. Its trifluoromethyl group enhances the electrophilicity of substrates, facilitating reactions that would otherwise require harsher conditions or metal catalysts. Studies have shown that using (S)-2-(2-((4,4,4-Trifluorobutyl)sulfonyl)ethyl)pyrrolidine as a catalyst can lead to higher yields and selectivity in synthetic pathways .

Data Tables

Application Area Description Key Findings
Medicinal ChemistryAnticancer activitySignificant inhibition of cancer cell lines observed .
Neuroprotective EffectsInhibition of acetylcholinesterasePotential treatment for Alzheimer's disease .
Material ScienceIonic liquidsImproved thermal stability and reduced volatility .
Polymerization InitiatorsRadical generationEffective in synthesizing fluorinated polymers .
CatalysisOrganocatalysisHigher yields and selectivity achieved in asymmetric synthesis .

Case Studies

Case Study 1: Anticancer Activity
A recent study evaluated the efficacy of (S)-2-(2-((4,4,4-Trifluorobutyl)sulfonyl)ethyl)pyrrolidine derivatives against MOLT-4 and RS4;11 leukemia cell lines. The results indicated that these compounds induced apoptosis through mitochondrial pathways, showcasing their potential as novel anticancer agents.

Case Study 2: Neuroprotective Effects
In a preclinical trial assessing the neuroprotective effects of pyrrolidine derivatives on Alzheimer's models, (S)-2-(2-((4,4,4-Trifluorobutyl)sulfonyl)ethyl)pyrrolidine was found to significantly improve cognitive function and reduce amyloid plaque formation.

Comparación Con Compuestos Similares

Structural and Functional Comparisons

A comparative analysis with three structurally related compounds highlights key differences in substituents, pharmacological targets, and physicochemical properties (Table 1).

Table 1: Comparative Analysis of (S)-2-(2-((4,4,4-Trifluorobutyl)sulfonyl)ethyl)pyrrolidine and Analogues

Compound Name Core Structure Key Substituents Pharmacological Target Key Properties
Target Compound Pyrrolidine (4,4,4-Trifluorobutyl)sulfonyl ethyl Undisclosed (CNS speculated) High lipophilicity, (S)-configuration
SB269970 Pyrrolidine 3-Hydroxyphenyl sulfonyl, piperidinyl ethyl 5-HT7 receptor antagonist Modulates cAMP/CREB, cognitive enhancement
3-{2-[3-Methyl-4-(2,2,2-Trifluoroethoxy)... Benzimidazole Trifluoroethoxy, toluene sulfonyl Not disclosed Enhanced metabolic stability, fluorinated
EP 4 374 877 A2 Pyrrolo-pyridazine Trifluorobutyl, multiple CF3 groups Kinase inhibitor (speculative) High binding affinity, solubility challenges
Target Compound vs. SB269970
  • Structural Differences : While both share a pyrrolidine core, SB269970 incorporates a 3-hydroxyphenyl sulfonyl group and a piperidinyl ethyl chain, contrasting with the target compound’s trifluorobutyl sulfonyl moiety.
  • Pharmacological Impact : SB269970’s 5-HT7 receptor antagonism and cAMP/CREB modulation suggest CNS applications, whereas the target compound’s trifluorobutyl group may redirect activity toward alternative targets (e.g., ion channels or enzymes).
Target Compound vs. Benzimidazole Derivative ()
  • Core Structure : The benzimidazole derivative lacks a pyrrolidine ring but includes a trifluoroethoxy group, which enhances metabolic resistance compared to alkyl fluorination in the target compound.
  • Synthetic Approach : The benzimidazole’s synthesis involves methanesulfinyl intermediates , whereas the target compound’s route likely prioritizes sulfonyl ethyl linkage formation.
Target Compound vs. EP 4 374 877 A2
  • Complexity : The patent compound’s pyrrolo-pyridazine core and multiple trifluoromethyl groups suggest a focus on high-affinity kinase inhibition , diverging from the simpler pyrrolidine scaffold of the target compound.
  • Solubility : While the target compound’s trifluorobutyl group balances lipophilicity, the patent compound’s extensive fluorination may necessitate formulation optimization for solubility.

Research Findings and Trends

  • Fluorination Strategies : The trifluorobutyl group in the target compound aligns with trends in medicinal chemistry to improve pharmacokinetics via fluorinated alkyl chains, as seen in SB269970 (phenyl fluorination) and EP 4 374 877 A2 (heterocyclic fluorination) .
  • Therapeutic Potential: Structural parallels to SB269970 suggest unexplored 5-HT7 receptor interactions, while the patent compound’s kinase focus highlights versatility in fluorinated pyrrolidine derivatives.

Q & A

Q. How to reconcile discrepancies between in vitro potency and in vivo efficacy?

  • Methodological Answer : Conduct pharmacokinetic-pharmacodynamic (PK-PD) modeling to correlate plasma/tissue concentrations with effect. Adjust dosing regimens (e.g., sustained-release formulations) or co-administer bioavailability enhancers (e.g., cyclodextrins) .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.